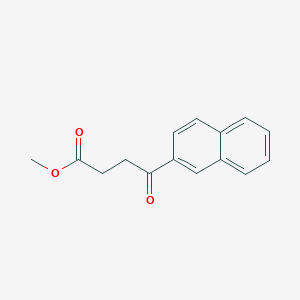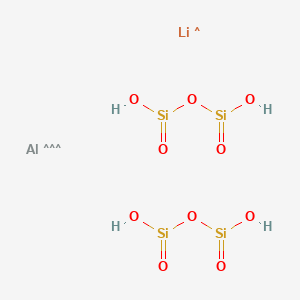
Petalite
Overview
Description
Petalite, also known as castorite, is a lithium aluminum tektosilicate mineral with the chemical formula lithium aluminum silicon oxide (LiAlSi₄O₁₀). It crystallizes in the monoclinic system and typically occurs as colorless, pink, grey, yellow, or white tabular crystals and columnar masses. This compound is primarily found in lithium-bearing pegmatites alongside minerals such as spodumene, lepidolite, and tourmaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: Petalite can be synthesized through the mechanochemical treatment of lithium-bearing minerals. This involves ball milling in alkaline media, which facilitates the extraction of lithium from the this compound structure. The process includes desilication, precipitation of lithium phosphate, and conversion to lithium hydroxide monohydrate (LiOH·H₂O) .
Industrial Production Methods: Industrial production of this compound involves mining from lithium-rich pegmatites. The ore is then subjected to crushing, grinding, and flotation processes to concentrate the lithium content. The concentrated ore is further processed to extract lithium compounds, which are used in various applications .
Chemical Reactions Analysis
Types of Reactions: Petalite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium oxide (Li₂O) and aluminum oxide (Al₂O₃).
Reduction: Reduction reactions can convert lithium oxide back to lithium metal.
Substitution: Substitution reactions involve replacing lithium ions with other cations in the crystal structure.
Common Reagents and Conditions:
Oxidation: High temperatures and oxygen-rich environments are required.
Reduction: Reducing agents such as hydrogen gas or carbon are used.
Substitution: Various metal salts can be used under controlled conditions.
Major Products:
Oxidation: Lithium oxide and aluminum oxide.
Reduction: Lithium metal.
Substitution: Modified this compound with different cations
Scientific Research Applications
Petalite has several scientific research applications, including:
Chemistry: Used as a source of lithium for the synthesis of lithium compounds.
Biology: Investigated for its potential use in biological systems due to its lithium content.
Medicine: Lithium compounds derived from this compound are used in the treatment of bipolar disorder.
Industry: Widely used in the production of ceramics, glass, and lithium-ion batteries
Mechanism of Action
The mechanism of action of petalite involves its ability to release lithium ions. In industrial applications, lithium ions from this compound are used in lithium-ion batteries, where they move between the anode and cathode during charging and discharging cycles. In medicine, lithium ions affect neurotransmitter activity and stabilize mood in patients with bipolar disorder .
Comparison with Similar Compounds
Spodumene (LiAlSi₂O₆): Another lithium aluminum silicate mineral found in pegmatites.
Lepidolite (K(Li,Al)₃(Si,Al)₄O₁₀(F,OH)₂): A lithium-bearing mica mineral.
Eucryptite (LiAlSiO₄): A lithium aluminum silicate mineral.
Comparison:
Spodumene: Higher lithium content and more commonly used in lithium extraction.
Lepidolite: Contains additional elements such as potassium and fluorine, making it useful in different applications.
Eucryptite: Similar to petalite but with a different crystal structure and lower lithium content.
This compound is unique due to its lower iron content compared to primary spodumene, making it more suitable for certain industrial applications, such as glass production .
Properties
InChI |
InChI=1S/Al.Li.2H2O5Si2/c;;2*1-6(2)5-7(3)4/h;;2*1,3H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHRHMRHPUNLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].O[Si](=O)O[Si](=O)O.O[Si](=O)O[Si](=O)O.[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH4LiO10Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Insoluble in water; [Industrial Corporation MSDS] | |
| Record name | Lithium aluminum silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1302-66-5 | |
| Record name | Petalite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula, weight, and crystal structure of petalite?
A1: this compound has the molecular formula LiAlSi4O10. Its molecular weight is 308.13 g/mol. this compound exists in several forms, with the low-pressure α-phase crystallizing in the monoclinic crystal system, space group P2/c. []
Q2: What are the characteristic spectroscopic features of this compound?
A2: While this compound itself doesn't have easily identifiable spectroscopic features, its alteration products like montmorillonite and illite can be detected through reflectance spectroscopy, showing characteristic absorption features in the visible and infrared regions. [, ]
Q3: How does the grain size of this compound powder affect the properties of this compound ceramics?
A3: Decreasing the grain size of this compound powder leads to a wider firing range, increased firing shrinkage, improved modulus of rupture and thermal shock resistance, and a lower thermal expansion coefficient in this compound ceramics. [] A grain size below 200 mesh is recommended for optimal properties. []
Q4: What happens to the structure of this compound under high pressure?
A4: this compound undergoes two pressure-induced phase transitions at approximately 1.5 GPa and 2.5 GPa. The first transition transforms the low-pressure α-phase (P2/c) to an intermediate β′ phase, which then converts to the high-pressure β phase at around 2.5 GPa. The α → β transition is isomorphic and triples the unit-cell volume. [, ] While the basic structural elements remain, the internal structure of the silicate double-layers changes in the β-phase. []
Q5: What are the applications of this compound in heat-resistant ceramics?
A5: this compound is used as a substitute for spodumene in heat-resistant ceramics due to its low thermal expansion coefficient. [, , ] It helps achieve a low thermal expansion coefficient (α20-600 ℃ = 1.6×10-6/℃) and enhances the heat resistance of the ceramic material. [] This property makes this compound ceramics suitable for applications such as kiln furniture, high-temperature clamps, heat-resistant tableware, and thermocouple protective tubes. [, ]
Q6: How does the addition of other materials affect the properties of this compound ceramics?
A6: The addition of materials like kaolin, waste porcelain powder, and pulverized lithia-containing glass can improve the firing range, modulus of rupture, and thermal shock resistance of this compound ceramics. [, ] The amount of this compound, firing temperature, and soaking time also play crucial roles in determining the final properties of the ceramic material. []
Q7: How does this compound behave in hydrothermal conditions?
A7: Under hydrothermal conditions, this compound can be synthesized from a glass precursor with the composition Li2CO3:Al2O3: SiO2 (1:1:8). [] Different temperature regimes result in the formation of different this compound phases (α, β1, β2). [] Hydrothermal methods can also be used to extract lithium and aluminum compounds from this compound ore. []
Q8: Can you explain the significance of the Na/(Na + Li) ratio in the fluid coexisting with this compound?
A8: When this compound is in equilibrium with albite, quartz, and a chloride solution, the Na/(Na + Li) ratio in the fluid is buffered. This ratio, determined to be 0.520 ± 0.020 at 450 °C and 0.545 ± 0.015 at 600 °C at 1.5 kbar, suggests that temperature has a minimal effect on the fluid composition under these conditions. [] This finding contributes to understanding the formation and evolution of Li-rich granitic pegmatites where these minerals coexist. []
Q9: How is this compound used in the context of lithium exploration?
A9: this compound, being a lithium-bearing mineral, serves as an indicator mineral in lithium exploration. [, , ] Its presence, alongside other Li-minerals like spodumene and lepidolite, helps geologists identify potential lithium deposits, especially in pegmatite formations. [, ] Understanding the alteration products of this compound, such as clay minerals, is also helpful in remote sensing applications for lithium exploration. [, ]
Q10: What is the role of this compound in understanding lithium isotope fractionation?
A10: this compound, along with other Li-rich minerals like spodumene and mica, is studied for lithium isotope fractionation to understand the evolution of magmatic systems. [] The Li isotopic signatures in these minerals offer insights into magma differentiation, hydrothermal alteration processes, and the origin of Li-rich pegmatites. []
Q11: What are the potential applications of this compound in glass-ceramics?
A12: this compound, when combined with lithium silicate in glass-ceramics, can enhance their mechanical strength and fracture resistance. [] These glass-ceramics, compatible with conventional manufacturing processes, offer high transparency or translucency and can be chemically tempered for improved strength, making them suitable for various applications, including large substrates. []
Q12: Are there environmental concerns associated with this compound mining and processing?
A13: While the provided research doesn't directly address the environmental impact of this compound mining and processing, it highlights the importance of responsible practices in lithium extraction. [] As the demand for lithium increases, so does the need to minimize the environmental footprint of its extraction and processing. This includes responsible waste management, water usage minimization, and land reclamation efforts.
Q13: Are there alternative materials or processes that can substitute or reduce the reliance on this compound?
A14: While the research doesn't delve into specific alternatives for this compound, it highlights the use of other lithium sources, like spodumene and lepidolite, in various applications. [, ] Research into alternative materials and processes is crucial for ensuring a sustainable lithium supply chain.
Q14: What are potential areas for future research on this compound?
A14: Future research directions could include:
- Detailed investigation of this compound's alteration mechanisms: This includes understanding the geochemical conditions and kinetics involved in the formation of different alteration products. []
- Advanced characterization of this compound using various spectroscopic techniques: This would help create a more comprehensive spectral library for remote sensing applications. [, ]
- Developing environmentally friendly and sustainable methods for this compound mining and processing: This includes minimizing waste generation, reducing water consumption, and utilizing by-products effectively. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



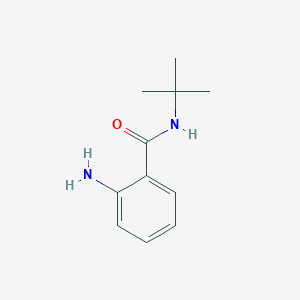
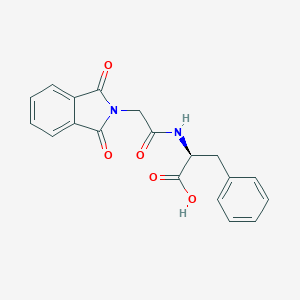
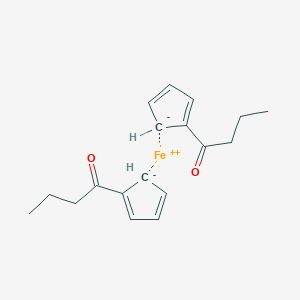
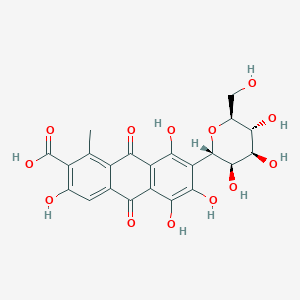


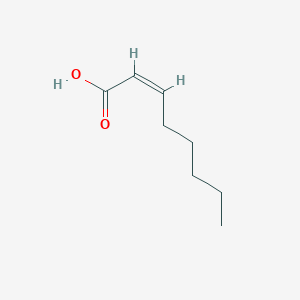



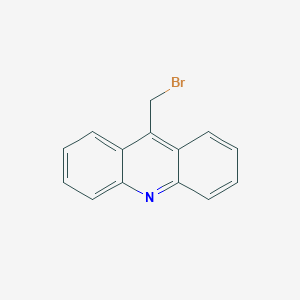
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
